molecular formula C22H18FN3O4S2 B2413363 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 862825-55-6

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2413363
CAS No.: 862825-55-6
M. Wt: 471.52
InChI Key: DXMHLIJLAATIBA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo[d][1,3]dioxole ring, a fluorophenyl group, and a thieno[3,2-d]pyrimidin-2-yl moiety, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S2/c1-12-8-16-20(32-12)21(28)26(15-5-2-13(23)3-6-15)22(25-16)31-10-19(27)24-14-4-7-17-18(9-14)30-11-29-17/h2-7,9,12H,8,10-11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMHLIJLAATIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the fluorophenyl group and the thieno[3,2-d]pyrimidin-2-yl moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets compared to its chlorinated or brominated analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structural features suggest a unique interaction with biological targets, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a thienopyrimidine core , and an acetamide group . The presence of sulfur in the structure may enhance its biological activity by facilitating interactions with specific enzymes or receptors.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC26H24N4O4S
Molecular Weight484.56 g/mol
CAS NumberNot available

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes. The benzodioxole and thienopyrimidine components are believed to play crucial roles in binding to these targets.

Anti-inflammatory Activity

Research indicates that compounds containing the benzodioxole moiety exhibit significant inhibitory effects on COX enzymes. For instance, related compounds showed IC50 values ranging from 1.12 to 27.06 µM against COX1 and comparable activity against COX2 .

Antitumor Activity

Preliminary findings suggest that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that related compounds can induce cytotoxicity in HeLa cells at higher concentrations .

Case Studies

  • Cyclooxygenase Inhibition : A study demonstrated that compounds similar to this compound showed selective inhibition towards COX1 and COX2 enzymes. The most potent derivative exhibited an IC50 of 0.725 µM against COX1 .
  • Cytotoxicity Against Cancer Cells : In another research effort focused on the antiproliferative effects of benzodioxole derivatives on various cancer cell lines (e.g., Caco2 and HCT116), compounds demonstrated IC50 values below 10 µM, indicating promising antitumor activity .

Q & A

Q. What are the critical steps and reagents in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including halogenation, thiolation, and amide bond formation. Key reagents include halogenating agents (e.g., PCl₃ for introducing chlorine), thiolating agents (e.g., thiourea for sulfur linkages), and acetic anhydride for acetylation. Optimization requires controlling temperature (60–80°C for amidation), solvent choice (DMF or dichloromethane for polar intermediates), and reaction time (monitored via TLC/HPLC). Adjusting pH during thiolation prevents undesired side reactions .

Q. How is structural characterization performed, and what spectroscopic techniques are essential?

Structural confirmation relies on NMR (¹H/¹³C for benzodioxole, thienopyrimidine, and acetamide groups), IR (C=O stretching at ~1700 cm⁻¹ for the oxo group), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography resolves stereochemical ambiguities in the thienopyrimidine core .

Q. What biological activity screening models are appropriate for this compound?

In vitro assays (enzyme inhibition, cytotoxicity) using cancer cell lines (e.g., HeLa, MCF-7) and kinase targets (e.g., EGFR) are primary models. In vivo studies in rodents assess pharmacokinetics and toxicity. Compare results to structurally similar analogs (e.g., fluorophenyl-substituted thienopyrimidines) to identify activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs?

Discrepancies may arise from variations in substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) or assay conditions. Perform meta-analysis of published data, standardize assay protocols (e.g., fixed ATP concentrations in kinase assays), and use computational docking to correlate structural features (e.g., sulfanyl group orientation) with activity .

Q. What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?

The thienopyrimidine core may form racemic mixtures. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation for adjacent stereocenters). Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. How can pharmacokinetic properties (ADME) be studied methodologically?

Conduct in vitro assays:

  • Absorption: Caco-2 cell permeability.
  • Metabolism: Liver microsome stability (e.g., CYP3A4 inhibition).
  • Excretion: Renal clearance in rodent models. Use LC-MS/MS for plasma quantification and molecular dynamics simulations to predict blood-brain barrier penetration .

Q. What strategies improve reproducibility in scaled-up synthesis?

Transition from batch to flow chemistry for precise control of exothermic reactions (e.g., thiolation). Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to ≥95% purity .

Q. How are analytical methods validated for purity and stability testing?

Validate HPLC methods per ICH guidelines:

  • Linearity: 5-point calibration curve (R² ≥ 0.99).
  • Accuracy: Spike recovery (98–102%).
  • Stability: Forced degradation (heat, light, pH extremes) to identify degradation products .

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